molecular formula C9H9N3 B3358248 Quinoline-7,8-diamine CAS No. 78105-42-7

Quinoline-7,8-diamine

Cat. No.: B3358248
CAS No.: 78105-42-7
M. Wt: 159.19 g/mol
InChI Key: UUCNOUOCQLCWFP-UHFFFAOYSA-N
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Description

Quinoline-7,8-diamine is a nitrogen-containing heterocyclic compound with the molecular formula C9H9N3 It is a derivative of quinoline, where the amino groups are positioned at the 7th and 8th positions of the quinoline ring

Biochemical Analysis

Biochemical Properties

Quinoline-7,8-diamine is involved in biochemical reactions through intramolecular main group metal Lewis acid catalyzed formal hydroamination as well as hydroarylation methodology using mono-propargylated aromatic ortho-diamines . The enzymes, proteins, and other biomolecules it interacts with are yet to be fully identified.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Quinoline-7,8-diamine typically involves multi-step processes starting from readily available aniline derivatives. One common method is the Skraup reaction, which involves the cyclization of 3-nitroaniline to form 7-nitroquinoline. This intermediate is then reduced to 7-aminoquinoline, which undergoes further nitration and reduction to yield this compound .

Another approach involves the amination of 7-nitroquinoline at the 8th position using hydroxylamine under basic conditions, followed by reduction with stannous chloride dihydrate or hydrazine hydrate on Raney nickel .

Industrial Production Methods: Industrial production of this compound often employs catalytic hydrogenation techniques to ensure high yields and purity. The use of palladium on charcoal as a catalyst is common in these processes .

Chemical Reactions Analysis

Types of Reactions: Quinoline-7,8-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Quinoline-7,8-diamine has a wide range of applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of various nitrogen-containing heterocycles.

    Biology: The compound is used in the study of enzyme inhibitors and as a building block for bioactive molecules.

    Medicine: this compound derivatives have shown potential as antimalarial, antibacterial, and anticancer agents.

    Industry: It is used in the production of dyes, pigments, and polymers

Comparison with Similar Compounds

Uniqueness: Quinoline-7,8-diamine is unique due to its specific positioning of amino groups, which imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives. This unique structure makes it a valuable scaffold for the development of new therapeutic agents and functional materials .

Properties

IUPAC Name

quinoline-7,8-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3/c10-7-4-3-6-2-1-5-12-9(6)8(7)11/h1-5H,10-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUCNOUOCQLCWFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C(C=C2)N)N)N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30506126
Record name Quinoline-7,8-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30506126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78105-42-7
Record name 7,8-Quinolinediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78105-42-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quinoline-7,8-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30506126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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